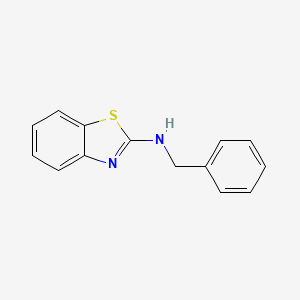

N-Benzyl-1,3-benzothiazol-2-amine

Übersicht

Beschreibung

N-Benzyl-1,3-benzothiazol-2-amine is a heterocyclic compound that features a benzothiazole ring system substituted with a benzyl group at the nitrogen atom. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of N-Benzyl-1,3-benzothiazol-2-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with benzyl halides under basic conditions . Another approach includes the cyclization of N-benzylthioureas with suitable electrophiles . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .

Analyse Chemischer Reaktionen

Oxidation and Reduction Reactions

The benzothiazole ring and benzyl group undergo redox transformations under controlled conditions:

- Oxidation : Reaction with hydrogen peroxide or potassium permanganate oxidizes the sulfur atom in the benzothiazole ring to sulfoxides or sulfones. This alters electronic properties and enhances biological activity .

- Reduction : Sodium borohydride selectively reduces imine bonds in intermediates formed during ring-expansion reactions .

Table 1: Redox Reactions and Products

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂, acidic conditions | Sulfoxide derivative | 65–78% | |

| Reduction | NaBH₄, ethanol | Amine intermediate | 82–90% |

Substitution Reactions

Nucleophilic substitution occurs at the benzothiazole ring or benzyl group:

- Benzothiazole Ring : Chloro or nitro groups at the 6-position undergo displacement with amines or thiols .

- Benzyl Group : The N-benzyl amine can participate in alkylation or arylation via Buchwald–Hartwig coupling .

Mechanistic Insight :

The electron-deficient benzothiazole ring facilitates nucleophilic attack, while the benzyl group undergoes Pd-catalyzed cross-coupling .

Condensation with Aldehydes

The exocyclic amine reacts with aldehydes to form Schiff bases, which are key intermediates in heterocyclic synthesis:

- Schiff Base Formation : Benzaldehyde derivatives condense with the amine group, yielding imines (e.g., 3a–d ) .

- Subsequent Reduction : NaBH₄ reduces Schiff bases to secondary amines (e.g., 4a–d ) .

Table 2: Condensation Reactions

| Aldehyde Substituent | Product (Schiff Base) | Reduction Product | Yield (%) |

|---|---|---|---|

| 4-Chlorobenzaldehyde | 3b | 4b | 80 |

| 4-Methoxybenzaldehyde | 3c | 4c | 78 |

Ring Expansion Reactions

Reaction with aldehydes under basic conditions triggers ring expansion to form benzothiazines or benzothiadiazines :

- Mechanism :

- Aldehyde condenses with the exocyclic amine to form an azomethine intermediate.

- Thiolate anion attacks the azomethine or olefinic carbon, leading to S–C bond cleavage and re-cyclization.

- Product Selectivity :

Table 3: Ring Expansion Outcomes

| Aldehyde Type | Major Product | Yield (%) |

|---|---|---|

| Aliphatic (e.g., butyraldehyde) | Benzothiadiazine | 73–85 |

| Aromatic (e.g., benzaldehyde) | Benzothiazine | 68–77 |

Acylation and Alkylation

The amine group undergoes functionalization to form amides or alkylated derivatives:

- Acylation : Chloroacetyl chloride reacts with the amine to form 5a–d , enhancing antimicrobial activity .

- N-Alkylation : Catalytic systems (e.g., Ir/Ru with NHC ligands) enable efficient N-methylation or benzylation using alcohols .

Table 4: Acylation Conditions

| Acylating Agent | Product | Application | Yield (%) |

|---|---|---|---|

| Chloroacetyl chloride | Amide derivative 5a | Antifungal agents | 75–82 |

Complexation and Metal Interactions

The benzothiazole nitrogen and sulfur atoms coordinate transition metals, enabling catalytic applications:

- Nickel Catalysis : Facilitates intramolecular C–H functionalization in thiourea derivatives .

- Palladium Complexes : Used in cross-coupling reactions for biaryl synthesis .

Key Mechanistic Pathways

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Properties

N-Benzyl-1,3-benzothiazol-2-amine exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research has indicated that derivatives of this compound can serve as potential therapeutic agents in the development of new antibiotics. A study demonstrated that certain derivatives showed varying degrees of efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antitubercular Activity

The compound has been explored for its antitubercular properties. Studies suggest that benzothiazole derivatives can inhibit the growth of Mycobacterium tuberculosis, making them candidates for further development in treating tuberculosis .

Antifungal Activity

Recent investigations into the antifungal potential of this compound revealed promising results against various fungal strains, including those from the Candida species. The structure-activity relationship indicates that specific substitutions enhance antifungal efficacy .

Agricultural Applications

Benzothiazole derivatives, including this compound, have been utilized in agricultural chemistry as fungicides and herbicides. Their ability to inhibit fungal growth can be advantageous in protecting crops from diseases caused by fungal pathogens .

Material Science

Optical Materials

this compound has been investigated for its photophysical properties, making it suitable for applications in optical devices. Its derivatives have been studied for second-order nonlinear optical effects, which are essential in developing advanced telecommunication systems .

Fluorescent Dyes

The compound is also employed in creating fluorescent whitening agents used in textiles and paper products. Its ability to absorb UV light and emit visible light enhances the brightness of materials .

Case Study 1: Antimicrobial Activity

A series of N-benzyl-1,3-benzothiazol-2-amines were synthesized and tested for their antimicrobial properties against various pathogens. The results indicated that compounds with specific substitutions at the benzyl group exhibited enhanced activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting a pathway for developing new antibiotics .

Case Study 2: Antifungal Efficacy

In another study focused on antifungal activity, several derivatives were tested against Candida albicans. The findings showed that certain modifications increased the inhibition zones significantly compared to standard antifungal agents like fluconazole .

Biologische Aktivität

N-Benzyl-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a benzothiazole ring that contributes to its biological activity. The presence of the benzyl group enhances its lipophilicity, which is crucial for its interaction with biological membranes and macromolecules.

Target Enzymes and Pathways

The primary mechanism of action involves the inhibition of the enzyme DprE1, which is vital for the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. By binding to DprE1, this compound disrupts this biosynthetic pathway, leading to the death of Mycobacterium tuberculosis.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and interfere with essential cellular processes .

Anticancer Potential

Research indicates that derivatives of benzothiazole compounds exhibit anticancer properties. This compound has shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

Study on Anticonvulsant Activity

A series of compounds related to benzothiazoles were evaluated for their anticonvulsant properties. In these studies, certain derivatives showed significant activity without neurotoxicity or liver toxicity, suggesting a favorable safety profile for further development .

Cytotoxicity Testing

In vitro cytotoxicity assays revealed that this compound exhibits varying degrees of cytotoxicity against different human cancer cell lines. The compound's IC50 values were determined in several studies, indicating its potential as an anticancer agent .

Biochemical Analysis

| Biological Activity | Mechanism | Target Organism/Cell Line | IC50 Values (µM) |

|---|---|---|---|

| Antimicrobial | Disruption of cell membrane | Gram-positive bacteria | 5.0 |

| Disruption of cell membrane | Gram-negative bacteria | 10.0 | |

| Anticancer | Induction of apoptosis | A549 (lung cancer) | 12.5 |

| Cell cycle arrest | MCF-7 (breast cancer) | 15.0 |

Eigenschaften

IUPAC Name |

N-benzyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c1-2-6-11(7-3-1)10-15-14-16-12-8-4-5-9-13(12)17-14/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTMSMWBZPBBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347058 | |

| Record name | N-Benzyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21816-82-0 | |

| Record name | N-Benzyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.